molecular formula C20H15NO7 B11220522 dimethyl 5-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzene-1,3-dicarboxylate

dimethyl 5-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzene-1,3-dicarboxylate

Cat. No.: B11220522
M. Wt: 381.3 g/mol
InChI Key: BYVGLKCZGSHDMS-UHFFFAOYSA-N
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Description

1,3-DIMETHYL 5-(2-OXO-2H-CHROMENE-3-AMIDO)BENZENE-1,3-DICARBOXYLATE is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of heterocyclic compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromene ring fused with a benzene ring, along with amide and ester functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL 5-(2-OXO-2H-CHROMENE-3-AMIDO)BENZENE-1,3-DICARBOXYLATE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL 5-(2-OXO-2H-CHROMENE-3-AMIDO)BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) and ammonia (NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

1,3-DIMETHYL 5-(2-OXO-2H-CHROMENE-3-AMIDO)BENZENE-1,3-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL 5-(2-OXO-2H-CHROMENE-3-AMIDO)BENZENE-1,3-DICARBOXYLATE involves its interaction with various molecular targets. The compound’s antioxidant activity is primarily due to its ability to scavenge free radicals and inhibit oxidative stress . It may also interact with enzymes and proteins involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-DIMETHYL 5-(2-OXO-2H-CHROMENE-3-AMIDO)BENZENE-1,3-DICARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual amide and ester functionalities make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C20H15NO7

Molecular Weight

381.3 g/mol

IUPAC Name

dimethyl 5-[(2-oxochromene-3-carbonyl)amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C20H15NO7/c1-26-18(23)12-7-13(19(24)27-2)9-14(8-12)21-17(22)15-10-11-5-3-4-6-16(11)28-20(15)25/h3-10H,1-2H3,(H,21,22)

InChI Key

BYVGLKCZGSHDMS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)C(=O)OC

Origin of Product

United States

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